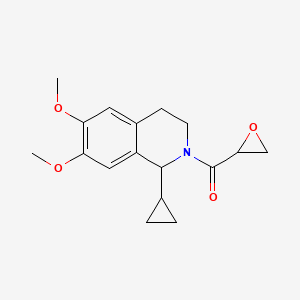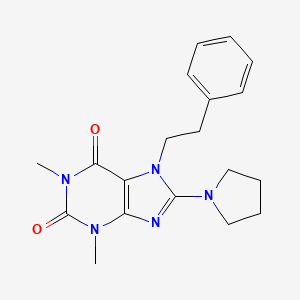![molecular formula C18H20ClN5O2S B2942578 1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 851809-44-4](/img/structure/B2942578.png)
1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds featuring 1,2,4-triazole derivatives, including those structurally related to the mentioned compound, have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has been demonstrated, highlighting their potential as antimicrobial agents against various microorganisms. Such compounds, through their synthesis and biological evaluation, offer insights into the design and development of new antimicrobial agents, potentially addressing the rising challenge of antibiotic resistance (Bektaş et al., 2007).
Molecular Docking Studies and Antimicrobial Evaluation
Further extending the applications in the antimicrobial domain, molecular docking studies, coupled with in vitro antimicrobial evaluations, have been conducted on new series of compounds, including piperazine and triazolo-pyrazine derivatives. These studies not only provide a foundation for understanding the interaction mechanisms of such compounds with microbial enzymes or receptors but also pave the way for designing more potent antimicrobial agents. This research demonstrates the utility of structural analogs in the development of new therapies against bacterial and fungal infections (Patil et al., 2021).
Antagonist Activity and Molecular Interaction Studies
Investigations into the antagonist activities of compounds, specifically targeting the CB1 cannabinoid receptor, have provided valuable insights into their potential therapeutic applications. By studying the molecular interactions and binding affinities of such compounds, researchers have been able to elucidate their pharmacological profiles, contributing to the development of novel therapeutic agents targeting cannabinoid receptors. This line of research highlights the importance of structural specificity in modulating receptor activity and suggests potential applications in treating disorders related to cannabinoid receptor dysregulation (Shim et al., 2002).
Inhibitors of Soluble Epoxide Hydrolase
The discovery and optimization of soluble epoxide hydrolase (sEH) inhibitors have been an area of significant interest due to their potential in treating various diseases, including cardiovascular and inflammatory disorders. Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of sEH has illustrated the critical role of the triazine heterocycle for potency and selectivity, offering a pathway to the development of novel therapeutic agents. This research underscores the importance of structural elements in achieving desired biological activities and pharmacokinetic properties (Thalji et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The compound 1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex molecule that contains a thiazole ring . Thiazole derivatives have been found to interact with a variety of targets, including enzymes and receptors, and exhibit diverse biological activities . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For instance, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
The result of the compound’s action can vary depending on its targets and mode of action. Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
properties
IUPAC Name |
1-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(11-2-4-13(19)5-3-11)23-8-6-12(7-9-23)16(20)25/h2-5,12,14,26H,6-9H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCMDPKOGVLIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2942495.png)

![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)
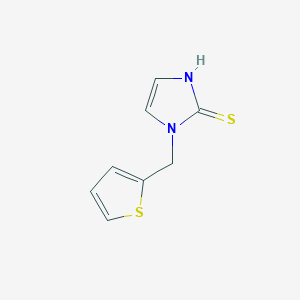

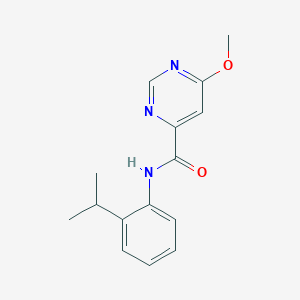
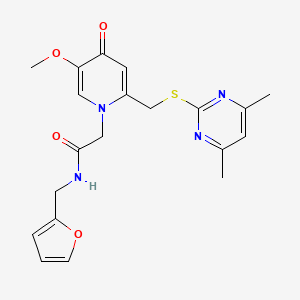
![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)
![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)

![methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942512.png)
![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)
